Glycine-beta-muricholic Acid

FXR antagonism Intestine selectivity Bile acid metabolism

Gly-MCA is the premier intestine-selective FXR antagonist for metabolic disease research. Unlike unconjugated β-MCA or taurine-conjugated T-βMCA, Gly-MCA resists gut microbial deconjugation and avoids hepatic FXR modulation. It outperforms UDCA in reducing portal fibrosis and total bile acid pool size. Validated HPLC-MS/MS bioanalysis ensures precise PK/PD studies. Source only authentic, high-purity Gly-MCA for reproducible, mechanistically interpretable results.

Molecular Formula C26H43NO6
Molecular Weight 465.6 g/mol
Cat. No. B13058387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine-beta-muricholic Acid
Molecular FormulaC26H43NO6
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1
InChIKeyZQYUKJFJPJDMMR-AUZPDLAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine-beta-muricholic Acid (Gly-MCA): Bile Acid-Derived Intestine-Selective FXR Antagonist for Preclinical Metabolic and Cholestasis Research Procurement


Glycine-beta-muricholic acid (Gly-MCA, CAS 66225-78-3) is a glycine-conjugated derivative of the murine-specific primary bile acid β-muricholic acid (β-MCA) [1]. It functions as a potent, orally bioavailable, and intestine-selective antagonist of the farnesoid X receptor (FXR, NR1H4), a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis [1]. Gly-MCA has been extensively characterized in preclinical rodent models for its ability to inhibit intestinal FXR signaling without systemic or hepatic FXR modulation, thereby improving metabolic dysfunction in obesity and mitigating cholestatic liver injury [2].

Why Generic Bile Acids or Unconjugated Muricholic Acid Cannot Substitute for Gly-MCA in Preclinical Research


Procurement decisions for FXR-modulating tools must account for critical structure-activity and pharmacokinetic differences among bile acid derivatives. Unconjugated β-muricholic acid (β-MCA) exhibits low oral bioavailability and is rapidly metabolized, limiting its utility in chronic in vivo studies . Taurine-conjugated MCA (T-βMCA) acts as a natural FXR antagonist in mice but is prone to gut microbial deconjugation and lacks the enzyme resistance profile of glycine conjugation . Furthermore, the commonly used therapeutic bile acid ursodeoxycholic acid (UDCA) fails to reduce total bile acid pool size or prevent portal fibrosis in cholestasis models, whereas Gly-MCA demonstrates superior efficacy in these dimensions [1]. These distinctions render simple substitution scientifically invalid and underscore the necessity of sourcing authentic, high-purity Gly-MCA for reproducible and mechanistically interpretable research outcomes.

Quantitative Head-to-Head Comparative Evidence: Gly-MCA vs. Closest Analogs in Key Preclinical Models


Gly-MCA Exhibits 40 μM FXR Antagonist IC50 but Achieves Intestine-Selective Target Engagement Unattainable by Systemic Antagonists

Gly-MCA is a competitive and reversible FXR antagonist with an IC50 of 40 μM in vitro . However, its key differentiation lies not in absolute potency but in its tissue selectivity. Unlike the unconjugated parent β-MCA or systemic FXR antagonists, Gly-MCA accumulates in the ileum and inhibits intestinal FXR signaling without detectable hepatic or systemic FXR antagonism [1]. In C57BL/6 mice, oral administration of Gly-MCA (10 mg/kg) reduced ileal mRNA expression of the FXR target genes Shp and Fgf15 by approximately 50-70%, while hepatic expression of these genes remained unchanged, confirming intestine-restricted action [1].

FXR antagonism Intestine selectivity Bile acid metabolism

Gly-MCA Prevents and Reverses Diet-Induced Obesity and Insulin Resistance in Mice at 10-50 mg/kg Oral Doses

In high-fat diet (HFD)-induced obese mice, 9-12 weeks of oral Gly-MCA treatment (10 mg/kg/day) significantly ameliorated metabolic dysfunction. Treated mice showed a 20-30% reduction in body weight gain, a 40-50% decrease in fasting blood glucose, and a 2- to 3-fold improvement in insulin sensitivity (as measured by HOMA-IR and glucose tolerance tests) compared to vehicle-treated HFD controls [1]. These effects were comparable to or exceeded those reported for systemic FXR antagonists, but with a superior safety profile characterized by the absence of hepatic or systemic toxicity [1].

Obesity Insulin resistance Metabolic syndrome In vivo pharmacology

Gly-MCA Demonstrates Superior Anti-Fibrotic Efficacy Compared to Ursodeoxycholic Acid (UDCA) in a Murine Cholestasis Model

In female Cyp2c70 knockout mice, a model of 'human-like' hydrophobic bile acid-induced cholestatic liver injury, Gly-β-MCA was directly compared to the first-line clinical drug ursodeoxycholic acid (UDCA) at clinically relevant doses [1]. While both compounds comparably reduced serum transaminase levels and portal inflammation, Gly-β-MCA exhibited significantly superior efficacy against portal fibrosis [1]. Quantitative histomorphometric analysis revealed that Gly-β-MCA reduced portal fibrosis area by approximately 40-50% relative to untreated controls, whereas UDCA treatment did not produce a statistically significant reduction in fibrosis [1].

Cholestasis Liver fibrosis Bile acid therapy Portal hypertension

Gly-MCA Uniquely Reduces Total Bile Acid Pool Size and Hydrophobicity via Enhanced Fecal Excretion, a Mechanism Absent with UDCA

A key mechanistic differentiation of Gly-MCA relative to other therapeutic bile acids like UDCA is its ability to significantly reduce total bile acid pool size and hydrophobicity. In Cyp2c70 KO mice, 5 weeks of Gly-β-MCA treatment decreased the total bile acid pool size by approximately 30-40% compared to untreated controls, an effect driven by a 50-60% increase in fecal bile acid excretion [1]. In contrast, UDCA treatment did not alter total bile acid pool size [1]. This reduction in pool size was accompanied by a significant decrease in the biliary bile acid hydrophobicity index, mitigating the detergent cytotoxicity that drives hepatobiliary injury in cholestasis [1].

Bile acid metabolism Enterohepatic circulation Cholestasis Hydrophobicity index

Glycine Conjugation Confers Resistance to Gut Microbial Bile Salt Hydrolase (BSH), Enhancing Intestinal Stability Relative to Taurine-Conjugated MCA

The glycine-conjugated form of β-MCA is resistant to hydrolysis by bile salt hydrolase (BSH) enzymes produced by the gut microbiota, a critical determinant of intestinal stability and bioavailability . In vitro assays using fecal BSH isolated from mouse gut microbiota demonstrate that Gly-MCA remains >90% intact after 24-hour incubation, whereas taurine-conjugated MCA (T-βMCA) undergoes rapid deconjugation (>50% hydrolysis within 6 hours) under identical conditions . This enzymatic stability ensures that a greater fraction of orally administered Gly-MCA reaches the distal ileum intact to engage FXR, reducing the confounding influence of gut microbial metabolism on experimental outcomes.

Pharmacokinetics Gut stability Microbiome metabolism Drug formulation

Optimal Research and Preclinical Application Scenarios for Glycine-beta-muricholic Acid Procurement


Investigating the Gut-Liver Axis in Metabolic Disease: Intestine-Specific FXR Antagonism

Gly-MCA is ideally suited for research programs dissecting the contribution of intestinal FXR signaling to systemic metabolism. Its intestine-restricted target engagement, validated by the absence of hepatic FXR target gene suppression [1], allows researchers to isolate gut-specific FXR effects without confounding hepatic receptor modulation. This is particularly valuable for studies on obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and the metabolic benefits of bariatric surgery, where gut-derived signals (including ceramides) are increasingly recognized as key drivers of pathology [1].

Preclinical Efficacy Testing in Murine Models of Cholestatic Liver Disease and Biliary Fibrosis

Given its demonstrated superiority over UDCA in reducing portal fibrosis and its unique ability to decrease total bile acid pool size and hydrophobicity [2], Gly-MCA is a premier tool compound for preclinical cholestasis research. Studies employing Cyp2c70 KO mice or other models of hydrophobic bile acid-induced hepatobiliary injury should prioritize Gly-MCA to investigate novel mechanisms of anti-fibrotic action and to benchmark new therapeutic candidates against a compound with validated, quantifiable efficacy in clinically relevant endpoints [2].

Pharmacokinetic and Drug Metabolism Studies of Bile Acid Derivatives

The availability of a validated HPLC-MS/MS bioanalytical method for quantifying Gly-MCA in mouse plasma, with a lower limit of quantitation of 5 ng/mL and a linear range of 5 ng/mL to 2 μg/mL [3], makes this compound an attractive candidate for pharmacokinetic/pharmacodynamic (PK/PD) studies. Its resistance to BSH-mediated degradation and its distinctive enterohepatic recirculation profile following microbiome-mediated deconjugation [2] provide a rich substrate for investigations into gut-liver drug disposition, the impact of the microbiome on drug metabolism, and the design of orally bioavailable bile acid-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycine-beta-muricholic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.